molecular formula C8H12BrClN4 B1285118 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1030022-85-5

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B1285118
M. Wt: 279.56 g/mol
InChI Key: HNOXJQKRBDCFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related bromo-substituted pyrimidine derivatives with piperazine units, which are of interest in the development of anticancer agents due to their potential as protein tyrosine kinase inhibitors. These compounds, including 7-bromothieno[3,2-d]pyrimidines and N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, are synthesized through multi-step reactions and are characterized by their potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 7-bromothieno[3,2-d]pyrimidines containing a piperazine unit starts from mercaptoacetic acid and proceeds through a 6-step reaction to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine. This intermediate is then reacted with piperazine derivatives in the presence of triethylamine (Et3N) to yield the final compounds . Similarly, the synthesis of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine involves the introduction of a chlorine atom in the 4 position of the pyrimidine ring and subsequent reactions with nucleophilic reagents to form dialkylamino derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as 1H NMR and HRMS. These methods provide detailed information about the molecular framework and the substitution pattern on the pyrimidine ring. The presence of the piperazine unit is a key structural feature that is expected to contribute to the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these bromo-substituted pyrimidine derivatives is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers describe the ability of these compounds to undergo further chemical transformations, such as the formation of dialkylamino derivatives when reacted with various nucleophilic reagents . This reactivity is essential for the diversification of the compound's structure and the optimization of its biological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride are not explicitly discussed in the provided papers, the properties of similar bromo-substituted pyrimidine derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in common organic solvents. The presence of the hydrochloride salt form suggests that the compound would be more soluble in polar solvents and could have improved stability and handling characteristics .

Safety And Hazards

The compound is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOXJQKRBDCFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5 g, 14.6 mmol) in 4 M HCl-dioxane (50 mL) was stirred at room temperature for 1 hour. The reaction mixture was concentrated to give 5-bromo-2-(piperazin-1-yl)pyrimidine HCl salt (crude, 3.3 g, 94%) as a white solid. MS (ES+) C8H11BrN4 requires: 242, 244, found: 243, 245 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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